AMG8562 - 1041478-78-7

AMG8562

Catalog Number: EVT-259105
CAS Number: 1041478-78-7
Molecular Formula: C24H25F3N2O2
Molecular Weight: 430.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AMG-8562 is a TRPV1 modulator.
Synthesis Analysis

Methods and Technical Details

The synthesis of AMG8562 involves several chemical reactions that are optimized for yield and purity. While detailed synthetic pathways specific to AMG8562 are not extensively documented, small molecules like this are often synthesized using techniques such as:

  • Refluxing: Heating the reaction mixture under reflux to facilitate the reaction.
  • Filtration: Removing unreacted materials and byproducts.
  • Crystallization: Purifying the compound by inducing crystallization from a solution.

These methods ensure that the final product meets the necessary standards for pharmacological testing.

Molecular Structure Analysis

Structure and Data

AMG8562's molecular structure is characterized by its specific arrangement of atoms, which dictates its chemical properties and biological activity. The structural formula includes various functional groups that may contribute to its mechanism of action. While precise structural data is not available in the search results, small molecules typically have well-defined three-dimensional structures that can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of AMG8562 is likely influenced by its functional groups, which can participate in various types of reactions, including:

  • Nucleophilic substitutions: Where nucleophiles attack electrophilic centers in the molecule.
  • Elimination reactions: Leading to the formation of double bonds or ring structures.
  • Redox reactions: Involving the transfer of electrons between species.

Understanding these reactions is crucial for predicting how AMG8562 might behave in biological systems.

Mechanism of Action

Process and Data

The mechanism of action for AMG8562 involves its interaction with specific biological targets, such as enzymes or receptors. While detailed mechanisms are not thoroughly documented, compounds like AMG8562 often modulate biochemical pathways by either inhibiting or activating target proteins. This modulation can lead to therapeutic effects in disease states. For example, if AMG8562 targets a receptor involved in inflammation, it could potentially reduce inflammatory responses.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of AMG8562, such as melting point, solubility, and stability under various conditions, play a significant role in its development as a therapeutic agent. Typical analyses include:

  • Melting Point: Indicates purity; a sharp melting point suggests high purity.
  • Solubility: Affects bioavailability; compounds must be soluble to be effectively absorbed.
  • Stability: Evaluated under different conditions (temperature, pH) to ensure efficacy over time.

Chemical properties such as pKa (acid dissociation constant) can also provide insights into its behavior in biological systems.

Applications

Scientific Uses

AMG8562 has potential applications in various fields of medicine and pharmacology. Its development may focus on:

  • Therapeutic Agents: Targeting specific diseases such as cancer or autoimmune disorders.
  • Research Tools: Serving as a probe to study biological pathways or disease mechanisms.
  • Drug Development: Acting as a lead compound for further modifications to enhance efficacy and reduce toxicity.
Introduction to AMG8562

Theoretical Foundations of AMG8562

Fundamental Physical/Chemical Properties

AMG8562 possesses defined physicochemical characteristics that underpin its pharmacological behavior and research utility. The compound exists as a solid powder at room temperature with a calculated boiling point of 617.8±55.0°C (760 Torr) and density of 1.331±0.06 g/cm³ (20°C, 760 Torr) [10]. Its molecular structure incorporates a chiral center with the (R)-configuration at the 2-hydroxy position of the dihydroindenyl moiety, a critical feature for its biological activity. The compound demonstrates moderate solubility in dimethyl sulfoxide (DMSO), typically prepared as 10 mM stock solutions for experimental use, while exhibiting limited solubility in aqueous buffers. The presence of a trifluoromethyl group (-CF₃) on the phenyl ring enhances both its binding affinity to TRPV1 and metabolic stability. The compound's stability profile supports storage at -20°C for extended periods, though solutions in DMSO exhibit a shorter shelf life of approximately two months at room temperature [10].

Table 1: Physicochemical Properties of AMG8562

PropertyValue
Molecular FormulaC₂₄H₂₅F₃N₂O₂
Molecular Weight430.47 g/mol
AppearanceSolid powder
Solubility>10 mM in DMSO
Storage Conditions-20°C Freezer
Chiral Center(R)-configuration at C2
Boiling Point617.8±55.0°C (760 Torr)
Density1.331±0.06 g/cm³ (20°C)

Key Operational Principles and Mechanisms

AMG8562 operates through a sophisticated mechanism of TRPV1 modulation characterized by differential effects on distinct activation pathways. Unlike first-generation polymodal TRPV1 antagonists that indiscriminately block all activation modes, AMG8562 exhibits a profile C pharmacology: (1) potent blockade of capsaicin-mediated activation (IC₅₀ = 0.6±0.3 nM), (2) no significant effect on heat-induced activation (45°C), and (3) potentiation of proton-mediated activation (pH 5.0) [4] [7]. This mode-selective modulation arises from its unique interaction with the TRPV1 allosteric regulatory sites, effectively "uncoupling" the channel's response to different stimuli at the molecular level.

The thermoregulatory neutrality of AMG8562—its most distinctive feature—stems directly from its pharmacological profile. Research demonstrates that hyperthermia induced by TRPV1 antagonists correlates strongly with blockade of proton-mediated activation (proton mode), with a sensitivity coefficient of 0.43-0.65. By contrast, blockade of heat activation shows minimal thermoregulatory impact (sensitivity coefficient 0.00-0.01) [5] [7]. Since AMG8562 potentiates rather than blocks proton activation and leaves heat sensitivity unaffected, it maintains normal body temperature homeostasis while delivering analgesic effects. This mechanistic precision enables effective pain relief without disrupting thermosensation, thereby eliminating the risk of accidental burns associated with impaired noxious heat detection [4] [6].

Historical Development and Technological Evolution

The development of AMG8562 represents a strategic evolution in TRPV1-targeted therapeutics, driven by accumulating knowledge of TRPV1 biology and limitations of early compounds. First-generation TRPV1 antagonists (e.g., AMG517, SB-366791) exhibited polymodal inhibition, blocking all activation modes (capsaicin, heat, protons) [7]. While effective in pain models, these compounds consistently induced significant hyperthermia across species, including humans, and impaired noxious heat perception—both considered major therapeutic liabilities [4] [6]. This limitation prompted systematic investigation into whether different activation modes contributed differentially to analgesia versus side effects.

Researchers at Amgen employed structure-activity relationship (SAR) studies to systematically modify lead compounds, ultimately identifying that molecules with specific modulation profiles (particularly profile C: capsaicin block/no heat effect/proton potentiation) maintained analgesic efficacy without thermoregulatory disruption [4]. AMG8562 emerged as the optimized candidate from this approach, demonstrating that hyperthermia could be eliminated while preserving antihyperalgesic properties. This represented a conceptual breakthrough: instead of abandoning TRPV1 as a target due to side effects, researchers could engineer functionally selective modulators that dissected the channel's multifaceted roles [7] [10].

Table 2: Evolution of TRPV1 Modulators Leading to AMG8562

GenerationRepresentative CompoundsPharmacological ProfileKey Limitations
First-GenerationAMG517, SB-366791Polymodal blockade (capsaicin, heat, protons)Hyperthermia, impaired heat sensation
TransitionalAMG0347, AMG8163Variable potency across modesDose-dependent hyperthermia
Second-GenerationAMG8562Profile C: Capsaicin block/No heat effect/Proton potentiationMinimal thermoregulatory effects

Academic Significance of AMG8562 Research

Research on AMG8562 carries profound implications for both basic science and translational pain research. From a mechanistic perspective, its differential effects on TRPV1 activation modes provide a unique pharmacological tool to dissect the contributions of specific activation pathways to nociception and thermoregulation. Studies utilizing AMG8562 have provided compelling evidence that proton-mediated TRPV1 activation plays a dominant role in thermoregulation, while capsaicin-sensitive pathways are more directly involved in pathological pain states [5] [7]. This functional dissection challenges the historical view of TRPV1 as a monolithic signaling entity and instead reveals its context-dependent roles in physiological regulation.

The compound's efficacy profile in preclinical models further validates TRPV1 as a viable target for pain management when appropriately modulated. AMG8562 demonstrates significant antihyperalgesic effects in multiple rodent models, including complete Freund's adjuvant (CFA)-induced inflammatory pain, post-surgical incisional pain, and acetic acid-induced visceral pain [4]. Crucially, it achieves this efficacy without impairing acute noxious heat sensitivity—preserving an essential protective mechanism—and without inducing hyperthermia. This therapeutic dissociation establishes a critical proof-of-concept: that analgesic and thermoregulatory effects of TRPV1 modulation can be separated through pharmacological design [4] [6]. Furthermore, AMG8562 research informs ongoing efforts to develop dual-target analgesics (e.g., FAAH/TRPV1 or COX/TRPV1 inhibitors), suggesting that combining mode-selective TRPV1 modulation with other analgesic mechanisms may yield synergistic benefits [2] [9].

Scope and Objectives of the Study

The primary research objectives surrounding AMG8562 focus on validating its mechanistic innovation and therapeutic potential:

  • Pharmacological Characterization: To rigorously define AMG8562's in vitro profile across TRPV1 activation modes (capsaicin, heat, protons) and establish its selectivity against unrelated targets [4] [10].
  • Thermoregulatory Assessment: To determine whether the compound alters core body temperature in multiple species (rats, mice) compared to first-generation TRPV1 antagonists [4] [7].
  • Analgesic Efficacy Validation: To evaluate antihyperalgesic effects in established pain models (inflammatory, postoperative, visceral) while monitoring locomotor function to exclude sedation or motor impairment [4].
  • Mechanistic Elucidation: To investigate the neural pathways and molecular mechanisms underlying its analgesic effects, particularly its ability to prevent TRPV1 sensitization during inflammation [4] [6].
  • Target Engagement Confirmation: To demonstrate on-target activity through reversal of capsaicin-induced nocifensive behaviors without intrinsic agonist activity [4] [10].

These objectives collectively address the central hypothesis that selective modulation of specific TRPV1 activation modes can achieve analgesia without thermoregulatory disruption—a hypothesis that AMG8562 research has substantively validated [4] [7]. Future research directions include exploring its potential in neuropathic pain models, investigating long-term effects on TRPV1 expression and function, and assessing possible synergy with other analgesic mechanisms, such as endocannabinoid enhancement or sodium channel blockade [2] [3] [6].

Table 3: Key Research Findings for AMG8562

Research AreaKey FindingSignificance
In Vitro PharmacologyProfile C modulation: Capsaicin block (IC₅₀ 0.6 nM)/No heat effect/Proton potentiationValidates mode-selective TRPV1 modulation
ThermoregulationNo hyperthermia in rats across effective dosesDissociates TRPV1 analgesia from thermoregulatory effects
Inflammatory PainSignificant reversal of CFA-induced thermal hyperalgesiaConfirms efficacy in persistent inflammatory states
Postoperative PainReversal of incision-induced thermal hyperalgesiaSupports utility in acute tissue injury
Visceral PainReduction in acetic acid-induced writhingDemonstrates broad analgesic applicability
On-Target ActivityBlockade of capsaicin-induced flinching behaviorConfirms TRPV1-specific mechanism of action

Properties

CAS Number

1041478-78-7

Product Name

AMG8562

IUPAC Name

(E)-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-4-yl]-3-[2-piperidin-1-yl-4-(trifluoromethyl)phenyl]prop-2-enamide

Molecular Formula

C24H25F3N2O2

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C24H25F3N2O2/c25-24(26,27)18-9-7-16(22(14-18)29-11-2-1-3-12-29)8-10-23(31)28-21-6-4-5-17-13-19(30)15-20(17)21/h4-10,14,19,30H,1-3,11-13,15H2,(H,28,31)/b10-8+/t19-/m1/s1

InChI Key

HAZYXDWNLMGLIS-LHUXKHBRSA-N

SMILES

c1cc2c(c(c1)NC(=O)/C=C/c3ccc(cc3N4CCCCC4)C(F)(F)F)C[C@@H](C2)O

Solubility

Soluble in DMSO, not in water

Synonyms

AMG-8562; AMG8562; AMG 8562.

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)C(F)(F)F)C=CC(=O)NC3=CC=CC4=C3CC(C4)O

Isomeric SMILES

C1CCN(CC1)C2=C(C=CC(=C2)C(F)(F)F)/C=C/C(=O)NC3=CC=CC4=C3C[C@@H](C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.